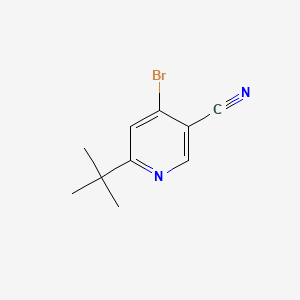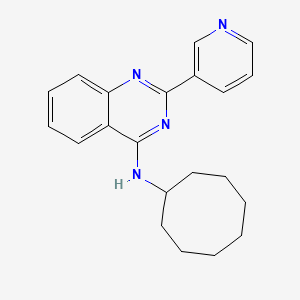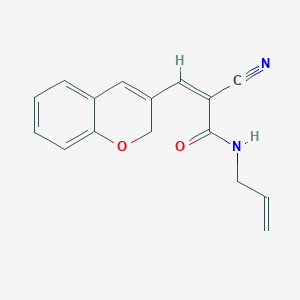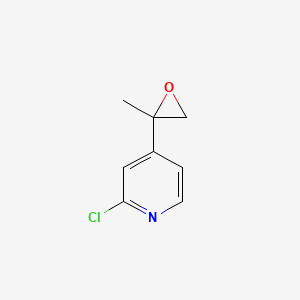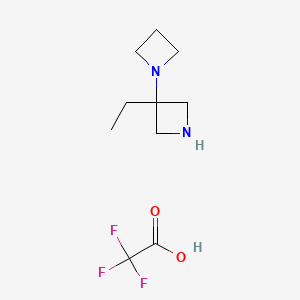
3'-Ethyl-1,3'-biazetidine,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid is a compound that combines the structural features of biazetidine and trifluoroacetic acid. Biazetidines are known for their unique ring structure, which can impart interesting chemical properties. Trifluoroacetic acid, on the other hand, is a strong acid widely used in organic synthesis due to its ability to facilitate various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid typically involves the reaction of biazetidine derivatives with trifluoroacetic acid. One common method involves the use of strong acid catalysts to facilitate the reaction between biazetidine and trifluoroacetic acid under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .
化学反応の分析
Types of Reactions
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrosilanes and other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrosilanes and strong acids are often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to facilitate various chemical transformations.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid involves its interaction with molecular targets and pathways. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and other acid-catalyzed reactions. The biazetidine ring structure can interact with various molecular targets, influencing their activity and function .
類似化合物との比較
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and wide use in organic synthesis.
Biazetidine derivatives: Compounds with similar ring structures that exhibit unique chemical properties.
Uniqueness
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid is unique due to its combination of biazetidine and trifluoroacetic acid, which imparts both strong acidity and interesting ring structure properties. This combination allows for a wide range of chemical reactions and applications that are not possible with either component alone .
特性
分子式 |
C10H17F3N2O2 |
|---|---|
分子量 |
254.25 g/mol |
IUPAC名 |
3-(azetidin-1-yl)-3-ethylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2.C2HF3O2/c1-2-8(6-9-7-8)10-4-3-5-10;3-2(4,5)1(6)7/h9H,2-7H2,1H3;(H,6,7) |
InChIキー |
FECZCCTZVDJHPD-UHFFFAOYSA-N |
正規SMILES |
CCC1(CNC1)N2CCC2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


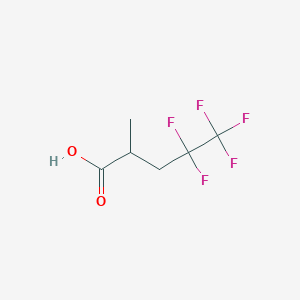
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
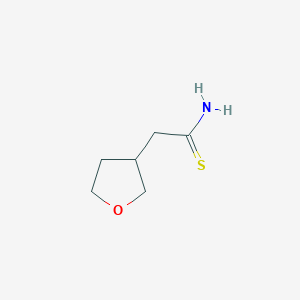
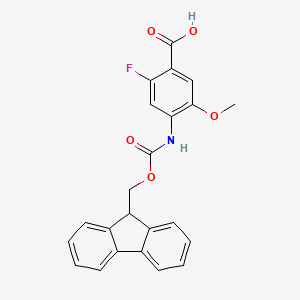

![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)
![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)
